molecular formula C5H3Cl3N2 B1314572 3,4,5-Trichloropyridin-2-amine CAS No. 55933-91-0

3,4,5-Trichloropyridin-2-amine

Cat. No.: B1314572
CAS No.: 55933-91-0
M. Wt: 197.45 g/mol
InChI Key: BWSNIHZGJLDIMW-UHFFFAOYSA-N
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Description

3,4,5-Trichloropyridin-2-amine is a chemical compound with the molecular formula C5H3Cl3N2. It is a colorless solid that is soluble in water and insoluble in organic solvents . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trichloropyridin-2-amine can be synthesized by reacting 2-amino-4-chloropyridine with phosphorus oxychloride . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trichloropyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atoms.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

Scientific Research Applications

3,4,5-Trichloropyridin-2-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,4,5-Trichloropyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3,4-Dichloropyridin-2-amine
  • 3,5-Dichloropyridin-2-amine
  • 2-Amino-4-chloropyridine

Comparison: 3,4,5-Trichloropyridin-2-amine is unique due to the presence of three chlorine atoms on the pyridine ring, which significantly influences its chemical reactivity and properties.

Properties

IUPAC Name

3,4,5-trichloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSNIHZGJLDIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472825
Record name 3,4,5-trichloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55933-91-0
Record name 3,4,5-trichloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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